

Foundational Research on 2,6-Dimethyl-L-Tyrosine in Neuroscience: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethyl-D,L-tyrosine

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Introduction

This technical guide provides an in-depth overview of the foundational research on 2,6-Dimethyl-L-tyrosine (Dmt) in the field of neuroscience. It is important to note that while the initial query specified the D-isomer, the vast body of scientific literature focuses almost exclusively on the L-isomer, 2,6-Dimethyl-L-tyrosine, due to its significant role as a synthetic amino acid used to enhance the properties of opioid peptides. This document will, therefore, concentrate on the foundational research of the L-isomer, a critical component in the development of novel opioid receptor ligands.[1][2][3][4] Dmt is a derivative of tyrosine that, when incorporated into opioid peptides, often enhances receptor affinity, bioactivity, and in vivo analgesic effects.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The incorporation of 2,6-Dimethyl-L-tyrosine into various peptide structures has been shown to significantly alter their binding affinities and functional activities at opioid receptors. The following tables summarize key quantitative data from foundational studies.

Compound	Receptor Affinity Ki (nM)	Receptor Selectivity (Kip/Kiδ)	Reference
H-Dmt-Tic-Asp-Bid	δ: 0.44, μ: 53.9	122	[5]
H-Dmt-Tic-Gly-Bid	δ: 0.035, μ: 0.50	14	[5]
H-Dmt-Tic-Lys-NH-Bzl	δ: 4.05, μ: 0.50	8	[5]
N,N(Me)2-Dmt-Tic-OH	δ: 2435, μ: 0.118	20636	[5]
N,N(Me)2-Dmt-Tic-NH2	δ: 511.4, μ: 0.309	1655	[5]
3-[H-Dmt-NH-(CH2)4]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone 11	K(i)μ=0.13, K(i)δ/K(i)μ=447	447	[3]

Compound	Functional Bioactivity IC50 (nM) or pA2	Bioassay	Reference
H-Dmt-Tic-Asp-Bid	MVD (δ agonist): 0.12, GPI (μ agonist): 1724	MVD/GPI	[5][6]
H-Dmt-Tic-Gly-Bid	MVD (δ agonist): 0.13, GPI (μ agonist): 26.92	MVD/GPI	[5]
H-Dmt-Tic-Lys-NH-Bzl	MVD (δ antagonist): 7.96, GPI (μ agonist): 6.01	MVD/GPI	[5]
N,N(Me)2-Dmt-Tic-OH	MVD (δ antagonist): 5.8, GPI (μ agonist): 9.4	MVD/GPI	[5]
N,N(Me)2-Dmt-Tic-NH2	MVD (δ antagonist): 6.3, GPI (μ agonist): 9.9	MVD/GPI	[5]
3-[H-Dmt-NH-(CH2)4]-6- β -phenethyl-5-methyl-2(1H)-pyrazinone 11	GPI IC(50)=15.9, MVD pA(2)=6.35	GPI/MVD	[3]
H-Dmt-Tic-Asp*-Bid (as a δ agonist)	IC(50)=0.12nM	MVD	[6]
Deltorphin B with Dmt1	IC(50) 0.32–0.53 nM	MVD	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of foundational research. The following are outlines of key experimental protocols used in the study of 2,6-Dimethyl-L-tyrosine-containing peptides.

Synthesis of 2,6-Dimethyl-L-tyrosine

Several synthetic routes for 2,6-Dimethyl-L-tyrosine have been developed to improve availability and reduce cost. One notable method is a three-step synthesis of Boc-2',6'-dimethyl-L-tyrosine that utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[3][4] Other approaches include palladium-catalyzed directed C–H functionalization, which represents a general method for the ortho-dimethylation of tyrosine derivatives.[2] An asymmetric synthesis has also been developed via the alkylation of chiral equivalents of nucleophilic glycine.[7]

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of Dmt-containing peptides for opioid receptors.

- Objective: To determine the equilibrium dissociation constant (K_i) of a ligand for a specific receptor.
- General Procedure:
 - Membrane Preparation: Synaptosomal membranes are prepared from the brains of laboratory animals (e.g., rats).
 - Incubation: The membranes are incubated with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled test compound (Dmt-peptide).
 - Separation: Bound and free radioligand are separated by rapid filtration.
 - Quantification: The amount of bound radioactivity is measured using a scintillation counter.
 - Data Analysis: The IC_{50} value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a K_i value using the Cheng-Prusoff equation.[5]

Functional Bioassays (GPI and MVD)

The guinea pig ileum (GPI) and mouse vas deferens (MVD) isolated tissue assays are classic functional assays used to determine the agonist or antagonist properties of opioid compounds at μ - and δ -opioid receptors, respectively.

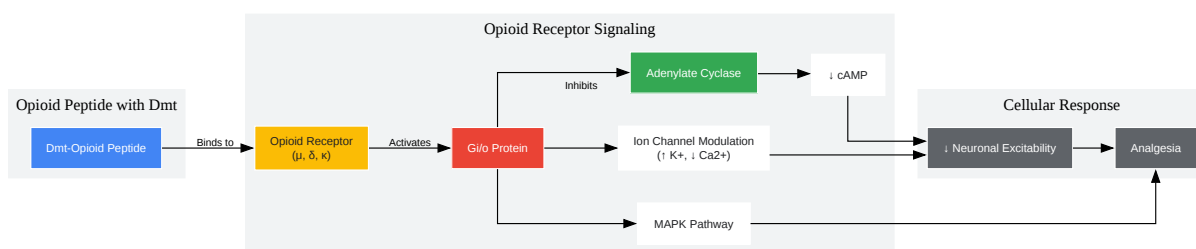
- Objective: To assess the functional activity (agonist or antagonist) and potency of Dmt-containing peptides.
- General Procedure:
 - Tissue Preparation: The longitudinal muscle of the guinea pig ileum (rich in μ -opioid receptors) or the mouse vas deferens (rich in δ -opioid receptors) is dissected and mounted in an organ bath containing a physiological salt solution.
 - Stimulation: The tissue is electrically stimulated to induce contractions.
 - Drug Application: Agonists inhibit these contractions in a dose-dependent manner. The concentration that produces 50% of the maximal inhibition is the IC₅₀ value.^[5]
 - Antagonist Testing: For antagonists, the tissue is pre-incubated with the antagonist before adding a known agonist. The antagonist will shift the dose-response curve of the agonist to the right. The pA₂ value, a measure of antagonist potency, is then calculated.^[5]

In Vivo Antinociceptive Assays

- Objective: To evaluate the analgesic effects of Dmt-containing peptides in living organisms.
- General Procedure (e.g., Tail-flick or Hot-plate test):
 - Animal Model: Typically mice or rats are used.
 - Baseline Measurement: The baseline latency for the animal to respond to a thermal stimulus (e.g., flicking its tail from radiant heat or licking its paws on a hot plate) is recorded.
 - Drug Administration: The Dmt-containing peptide is administered (e.g., centrally or peripherally).
 - Post-treatment Measurement: The response latency is measured at various time points after drug administration.
 - Data Analysis: An increase in response latency compared to baseline indicates an antinociceptive effect.

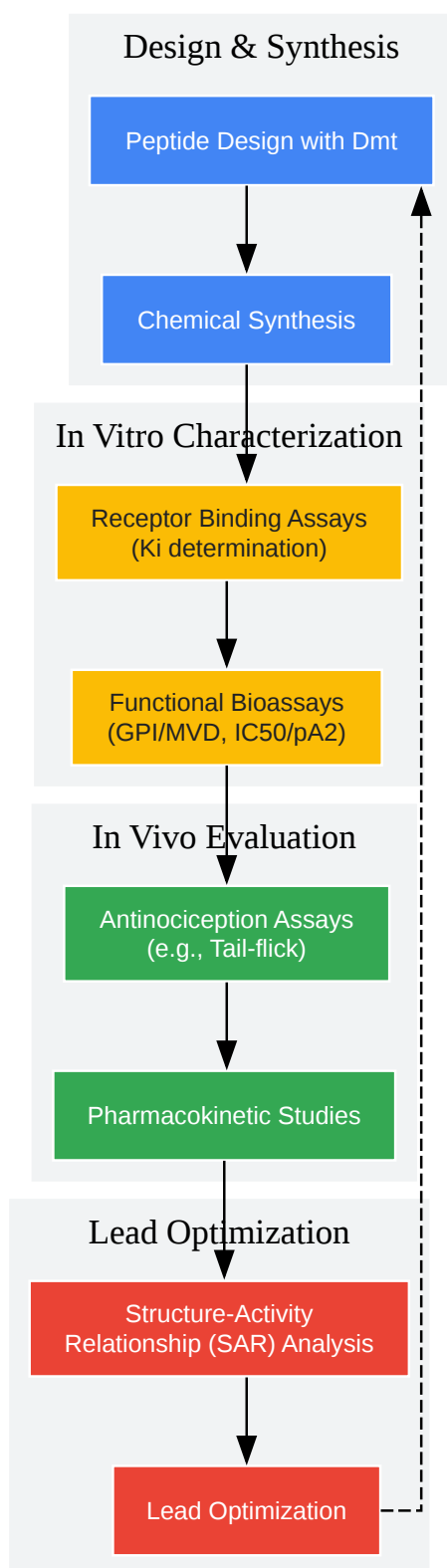
Signaling Pathways and Experimental Workflows

The incorporation of 2,6-Dimethyl-L-tyrosine into opioid peptides primarily modulates the signaling of G-protein coupled opioid receptors.



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Caption: Signaling pathway of Dmt-containing opioid peptides.



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Caption: Experimental workflow for Dmt-peptide drug discovery.

Conclusion

2,6-Dimethyl-L-tyrosine has proven to be a valuable tool in medicinal chemistry and neuroscience for the development of potent and selective opioid receptor ligands.[2][3][4] Its incorporation into peptide backbones consistently demonstrates a significant impact on receptor affinity and functional activity, often leading to enhanced analgesic properties.[1][8] The data and protocols summarized in this guide provide a foundational understanding for researchers aiming to further explore the therapeutic potential of Dmt-containing compounds. Future research may continue to leverage the unique properties of this synthetic amino acid to design novel therapeutics with improved efficacy and side-effect profiles for pain management and other neurological disorders.

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